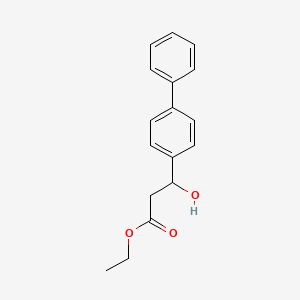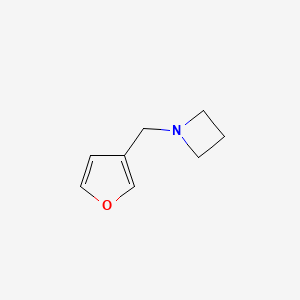
1-(Furan-3-ylmethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-3-ylmethyl)azetidine is a compound that features a four-membered azetidine ring attached to a furan ring via a methylene bridge. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. The furan ring, a five-membered aromatic heterocycle containing oxygen, adds further complexity and potential for diverse chemical interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Furan-3-ylmethyl)azetidine can be synthesized through various methods. . This method is efficient for constructing functionalized azetidines. Another method involves radical strain-release photocatalysis, where azabicyclo[1.1.0]butanes react with sulfonyl imines under photocatalytic conditions .
Industrial Production Methods: These include the use of metalated azetidines, practical C(sp3)–H functionalization, and the application of azetidines in polymer synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Furan-3-ylmethyl)azetidine undergoes various chemical reactions due to the ring strain in the azetidine ring and the reactivity of the furan ring. Common reactions include:
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The azetidine ring can be reduced to form more stable amines.
Substitution: Both the furan and azetidine rings can participate in substitution reactions, often facilitated by the presence of electron-donating or withdrawing groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced nitrogen-containing compounds.
Substitution: Various substituted azetidines and furans.
Wissenschaftliche Forschungsanwendungen
1-(Furan-3-ylmethyl)azetidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Furan-3-ylmethyl)azetidine is largely influenced by the ring strain in the azetidine ring and the aromaticity of the furan ring. The ring strain facilitates reactions that involve ring-opening or functionalization of the azetidine ring. The furan ring can participate in π-π interactions and other aromatic interactions, making it a versatile scaffold for various applications .
Vergleich Mit ähnlichen Verbindungen
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Oxetanes: Four-membered oxygen-containing rings with similar ring strain but different chemical properties.
Uniqueness: 1-(Furan-3-ylmethyl)azetidine is unique due to the combination of the azetidine and furan rings, which imparts a balance of ring strain and aromatic stability.
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
1-(furan-3-ylmethyl)azetidine |
InChI |
InChI=1S/C8H11NO/c1-3-9(4-1)6-8-2-5-10-7-8/h2,5,7H,1,3-4,6H2 |
InChI-Schlüssel |
AWMGLTNFIZPHKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


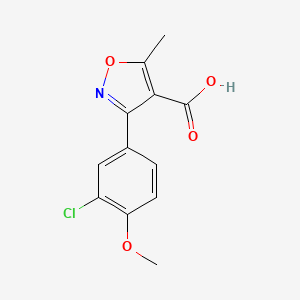
![3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13682315.png)
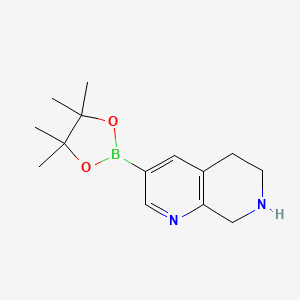

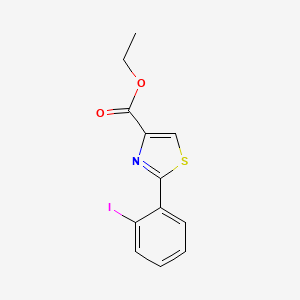

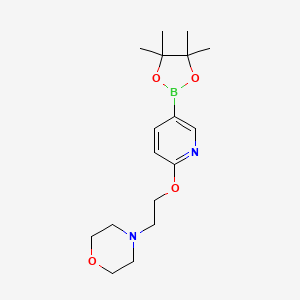
![(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)

![(E)-3-(Dimethylamino)-1-(6-iodoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B13682340.png)
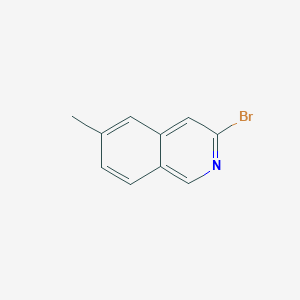
![Benzo[h]quinolin-2(1H)-one](/img/structure/B13682349.png)
